3-({3-[4-(Ethoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid
CAS No.: 1008043-12-6
Cat. No.: VC21386590
Molecular Formula: C20H18N2O6S
Molecular Weight: 414.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1008043-12-6 |
|---|---|
| Molecular Formula | C20H18N2O6S |
| Molecular Weight | 414.4g/mol |
| IUPAC Name | 3-[[3-[(4-ethoxycarbonylphenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoic acid |
| Standard InChI | InChI=1S/C20H18N2O6S/c1-2-28-19(26)13-8-6-12(7-9-13)11-22-17(23)16(29-20(22)27)21-15-5-3-4-14(10-15)18(24)25/h3-10,16,21H,2,11H2,1H3,(H,24,25) |
| Standard InChI Key | RGTMKFONKNOYBC-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)CN2C(=O)C(SC2=O)NC3=CC=CC(=C3)C(=O)O |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)CN2C(=O)C(SC2=O)NC3=CC=CC(=C3)C(=O)O |
Introduction
3-({3-[4-(Ethoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid is a complex organic compound that combines elements of thiazolidine and benzoic acid derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly due to its structural features that could interact with various biological targets.
Potential Biological Activities
Compounds with similar structures have shown a range of biological activities, including anti-inflammatory, analgesic, and enzyme inhibitory effects. The presence of the ethoxycarbonyl group and the thiazolidine ring could enhance interactions with biological targets, potentially leading to therapeutic applications.
Biological Activity Table
| Activity | Potential Mechanism |
|---|---|
| Anti-inflammatory | Inhibition of inflammatory pathways |
| Analgesic | Interaction with pain receptors or pathways |
| Enzyme Inhibition | Binding to specific enzymes, altering their activity |
Future Research Directions
-
Synthesis Optimization: Developing efficient synthesis protocols to ensure high purity and yield.
-
Biological Screening: Assessing the compound's activity against various biological targets, such as enzymes or receptors.
-
Pharmacokinetic Studies: Investigating the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume